7-Methyl-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of 7-methyl-1-indanone involves the cyclization of methylphenylglyoxal with magnesium or aluminum powder. This reaction yields a mixture of this compound and its isomer, 6-methyl-1-indanone.Molecular Structure Analysis
The molecular formula of this compound is C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a melting point of 76-80°C. It is slightly soluble in water but soluble in various organic solvents, including ethanol, ether, and chloroform. It has a density of 1.1±0.1 g/cm3, a boiling point of 260.4±25.0 °C at 760 mmHg, and a flash point of 107.2±18.1 °C .Scientific Research Applications
Biomass-Derived Compound Studies
7-Methyl-1-indanone, as part of the indanone family, has been studied in the context of biomass-derived compounds. Silva et al. (2020) explored the energetic and structural properties of hydroxy-1-indanones, including 7-hydroxy-1-indanone, using experimental techniques and computational calculations. These compounds are important in evaluating biomass degradation and conversion processes (Silva & Silva, 2020).
Synthetic Chemistry and Pharmacology
In synthetic chemistry, indanone derivatives, including this compound, have been synthesized and studied for their potential pharmacological properties. For instance, Jamart-Grégoire et al. (1989) reported on a new class of indanones with potential beta-blocking properties, highlighting the versatility of these compounds in medicinal chemistry (Jamart-Grégoire et al., 1989).
Environmental Studies
Indanone compounds, similar in structure to this compound, have also been investigated in environmental science. Chen et al. (1979) studied the ozonation of acenaphthylene and acenaphthene, identifying 7-formyl-1-indanone as a major product, indicating the environmental transformations of these compounds (Chen et al., 1979).
Molecular Structure and Quantum Chemical Studies
The molecular structure and quantum chemical properties of indanone derivatives, including this compound, have been a subject of research. Shinde et al. (2020) conducted a study on 2,3-dihydrobenzofuran tethered arylidene indanones, showcasing the importance of these compounds in understanding molecular interactions and chemical properties (Shinde et al., 2020).
Mechanism of Action
7-Methyl-1-indanone has been shown to exhibit various biological activities, such as antifungal, antibacterial, and anticancer properties. In one study, it was found to inhibit the growth of Candida albicans, a common fungal pathogen, by interfering with its cell membrane integrity.
Biochemical Analysis
Biochemical Properties
1-indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . The specific enzymes, proteins, and other biomolecules that 7-Methyl-1-indanone interacts with are yet to be identified.
Cellular Effects
1-indanones have been shown to exhibit a broad range of biological activity, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial activity .
Molecular Mechanism
1-indanones have been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and significantly down-regulating expression of anterograde transport motor protein KIF3A and IFT88 .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It has been shown that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Metabolic Pathways
One-carbon metabolism is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Properties
IUPAC Name |
7-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXALDISRDZGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343420 | |
Record name | 7-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-61-7 | |
Record name | 7-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can the structure of 2-arylidene-7-methyl-1-indanone derivatives be elucidated using mass spectrometry?
A: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the structure of these compounds []. The fragmentation patterns observed in MS/MS spectra provide crucial information about the substituents on the aryl ring (B ring). Specifically, the study identified a common fragmentation pathway leading to a characteristic product ion at m/z 187 and a retro-aldol product ion that reveals the substitution pattern of the B ring. This technique allows researchers to differentiate between isomers and identify specific substituents, which is essential for structure-activity relationship (SAR) studies.
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